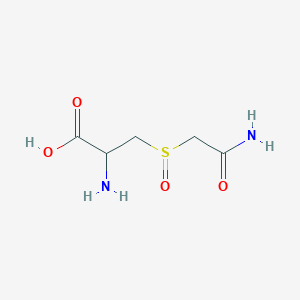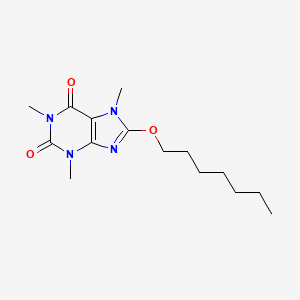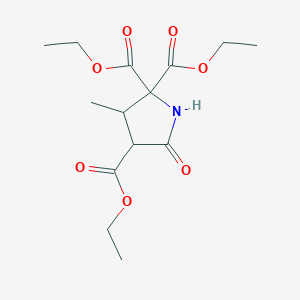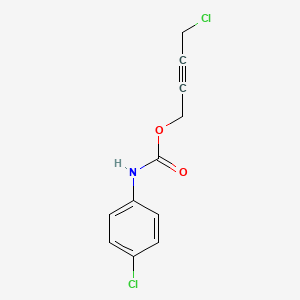![molecular formula C12H12O B14743333 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one CAS No. 5387-16-6](/img/structure/B14743333.png)
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one is a chemical compound with a unique structure that includes a cyclopenta[a]indene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one typically involves the reaction of cyclopentadiene with an appropriate dienophile under Diels-Alder reaction conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition process. The resulting adduct is then subjected to hydrogenation to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3a,4,8b-Tetrahydrocyclopenta[b]indole: Similar structure but different ring fusion.
8-Methyl-1,2,3-triphenyl-2,3,8,8a-tetrahydrocyclopenta[a]indene-3,3a,8(1H)-triol: Contains additional substituents and hydroxyl groups.
Uniqueness
1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one is unique due to its specific ring structure and reactivity
Eigenschaften
CAS-Nummer |
5387-16-6 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3,3a,4,8b-tetrahydro-2H-cyclopenta[a]inden-1-one |
InChI |
InChI=1S/C12H12O/c13-11-6-5-9-7-8-3-1-2-4-10(8)12(9)11/h1-4,9,12H,5-7H2 |
InChI-Schlüssel |
DCTHPISSLIESRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2C1CC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


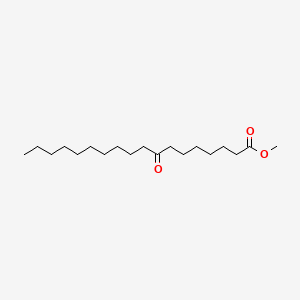
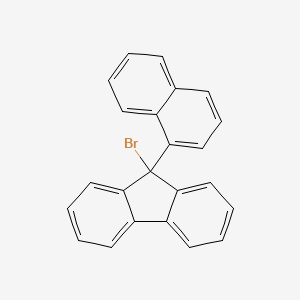
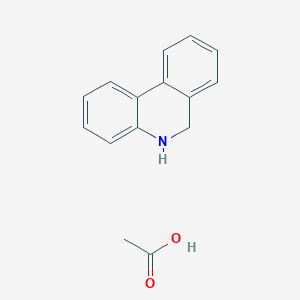
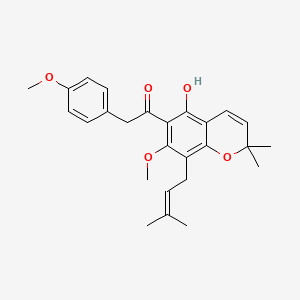

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
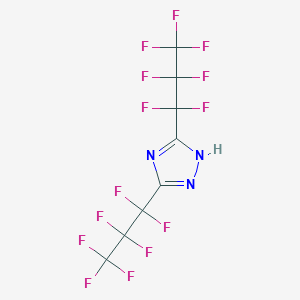

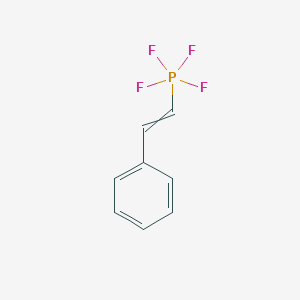
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
